1-[(2-Fluoro-5-methylphenyl)methyl]azetidine
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Overview
Description
1-[(2-Fluoro-5-methylphenyl)methyl]azetidine is an organic compound that belongs to the class of azetidines, which are four-membered nitrogen-containing heterocycles. This compound is characterized by the presence of a fluoro and methyl substituent on the phenyl ring, which is attached to the azetidine ring via a methylene bridge. The unique structural features of this compound make it of interest in various fields of scientific research and industrial applications.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-[(2-Fluoro-5-methylphenyl)methyl]azetidine typically involves the reaction of 2-fluoro-5-methylbenzyl chloride with azetidine in the presence of a base such as sodium hydride or potassium carbonate. The reaction is usually carried out in an aprotic solvent like dimethylformamide (DMF) or tetrahydrofuran (THF) under reflux conditions. The product is then purified by column chromatography or recrystallization.
Industrial Production Methods: On an industrial scale, the production of this compound may involve continuous flow reactors to enhance reaction efficiency and yield. The use of automated systems for reagent addition and product isolation can further streamline the process, ensuring consistent quality and scalability.
Chemical Reactions Analysis
Types of Reactions: 1-[(2-Fluoro-5-methylphenyl)methyl]azetidine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride to yield alcohols or amines.
Substitution: Nucleophilic substitution reactions can occur at the benzylic position, where the fluoro or methyl group can be replaced by other substituents using reagents like sodium methoxide or potassium tert-butoxide.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in aqueous or acidic medium.
Reduction: Lithium aluminum hydride in dry ether or tetrahydrofuran.
Substitution: Sodium methoxide in methanol or potassium tert-butoxide in dimethyl sulfoxide (DMSO).
Major Products Formed:
Oxidation: Formation of ketones or carboxylic acids.
Reduction: Formation of alcohols or amines.
Substitution: Formation of substituted azetidines with different functional groups.
Scientific Research Applications
1-[(2-Fluoro-5-methylphenyl)methyl]azetidine has a wide range of applications in scientific research, including:
Chemistry: Used as a building block in the synthesis of more complex organic molecules, particularly in the development of pharmaceuticals and agrochemicals.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential therapeutic agent due to its unique structural features and biological activities.
Industry: Utilized in the production of specialty chemicals and materials with specific properties, such as polymers and coatings.
Mechanism of Action
The mechanism of action of 1-[(2-Fluoro-5-methylphenyl)methyl]azetidine involves its interaction with specific molecular targets and pathways. The fluoro and methyl substituents on the phenyl ring can influence the compound’s binding affinity and selectivity towards certain enzymes or receptors. The azetidine ring can also contribute to the compound’s overall stability and reactivity. Detailed studies on the molecular targets and pathways involved are essential to fully understand the compound’s effects and potential therapeutic applications.
Comparison with Similar Compounds
1-[(2-Fluoro-5-methylphenyl)methyl]azetidine can be compared with other similar compounds, such as:
1-[(2-Fluorophenyl)methyl]azetidine: Lacks the methyl substituent on the phenyl ring, which can affect its chemical reactivity and biological activity.
1-[(2-Methylphenyl)methyl]azetidine: Lacks the fluoro substituent on the phenyl ring, which can influence its binding affinity and selectivity.
1-[(2-Chloro-5-methylphenyl)methyl]azetidine: Contains a chloro substituent instead of a fluoro substituent, which can alter its chemical properties and interactions with molecular targets.
The unique combination of fluoro and methyl substituents in this compound makes it distinct from these similar compounds, potentially offering different chemical and biological properties.
Properties
Molecular Formula |
C11H14FN |
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Molecular Weight |
179.23 g/mol |
IUPAC Name |
1-[(2-fluoro-5-methylphenyl)methyl]azetidine |
InChI |
InChI=1S/C11H14FN/c1-9-3-4-11(12)10(7-9)8-13-5-2-6-13/h3-4,7H,2,5-6,8H2,1H3 |
InChI Key |
BTMNXMSYJJRPAR-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=C(C=C1)F)CN2CCC2 |
Origin of Product |
United States |
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